molecular formula C9H9FN2 B048464 (5-Fluoro-1H-indol-3-YL)methanamine CAS No. 113188-82-2

(5-Fluoro-1H-indol-3-YL)methanamine

Cat. No. B048464
M. Wt: 164.18 g/mol
InChI Key: LGLWMSAHNFEOHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as (indol-2-yl)methanamines, has been achieved with high enantiomeric excess using amino acid starting materials and a 9-phenyl-9-fluorenyl (Pf) protecting group strategy (Lood et al., 2015). Another approach for the synthesis of indole-3-methanamines involves the treatment of indoles with aldehydes and nitrobenzenes in water, using indium in aqueous HCl at room temperature, yielding excellent product yields within a short period (Das et al., 2013).

Molecular Structure Analysis

The molecular structure of related indole methanamine derivatives has been explored through various spectroscopic techniques, including DFT refined molecular mechanics calculations, X-ray crystallography measurements, and NMR experiments. These studies help elucidate the stereochemical protecting properties and the overall conformation of the molecules (Lood et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of indole derivatives have been extensively studied. For instance, a novel synthesis approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis (Schlosser et al., 2015).

Physical Properties Analysis

The physical properties of indole methanamines, such as solubility, stability, and penetration through biological barriers, play a crucial role in their pharmacokinetic profiles and potential as drug candidates. These properties are often optimized through structural modifications to enhance their therapeutic potential (Sniecikowska et al., 2019).

Chemical Properties Analysis

The chemical properties of indole methanamines, including reactivity with other compounds and functional group tolerance, are essential for their application in medicinal chemistry. The development of difluoromethylated indole derivatives, for example, demonstrates the incorporation of fluorine atoms to modify the chemical properties of these molecules for therapeutic applications (Qu et al., 2023).

Scientific Research Applications

Fluorinated Compounds in Cancer Research

  • Clinical Applications of Fluorinated Pyrimidines : A review on the clinical applications of 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR) highlights their use in cancer chemotherapy, focusing on their biochemical, pharmacological studies, and effectiveness in treating advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Advanced Materials and Chemistry

  • Fluorinated Liquid Crystals : Research on fluorinated liquid crystals reviews their properties and applications, including their unique influence on material properties due to the fluoro substituent, and their use in commercial applications ranging from displays to advanced materials (Hird, 2007).

Pharmacology and Toxicity

  • Fluorophore Toxicity : A literature review on the toxicity of fluorophores, including those used in molecular imaging, discusses the potential risks and considerations for safely using these compounds in vivo, highlighting the importance of evaluating the safety profile of fluorinated compounds used in medical diagnostics (Alford et al., 2009).

Molecular Imaging and Drug Development

  • 5-FU and Its Prodrugs : A review covers the development and clinical applications of oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1), highlighting the ongoing importance of fluorinated compounds in the treatment of various cancers and the need for effective, less toxic treatment alternatives (Malet-Martino & Martino, 2002).

properties

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLWMSAHNFEOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611939
Record name 1-(5-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-1H-indol-3-YL)methanamine

CAS RN

113188-82-2
Record name 1-(5-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoro-1H-indol-3-yl)methanamine
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